molecular formula C22H17Cl2NO3S B14956830 7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B14956830
M. Wt: 446.3 g/mol
InChI Key: FMXGOXUJZMWMNT-UHFFFAOYSA-N
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Description

7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes a chromenone core, a thiazole ring, and a dichlorobenzyl ether moiety

Properties

Molecular Formula

C22H17Cl2NO3S

Molecular Weight

446.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H17Cl2NO3S/c1-3-13-7-14-20(28-10-16(21(14)26)22-25-12(2)11-29-22)8-19(13)27-9-15-17(23)5-4-6-18(15)24/h4-8,10-11H,3,9H2,1-2H3

InChI Key

FMXGOXUJZMWMNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=C(C=CC=C3Cl)Cl)OC=C(C2=O)C4=NC(=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromenone core, followed by the introduction of the thiazole ring and the dichlorobenzyl ether group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenone derivatives.

Scientific Research Applications

7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: Similar in structure but lacks the thiazole ring and chromenone core.

    2-[(2,6-Dichlorobenzyl)oxy]ethanol: Contains the dichlorobenzyl ether group but has a simpler structure without the chromenone and thiazole components.

Uniqueness

7-[(2,6-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

7-[(2,6-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound classified under chromenone derivatives. Its unique structure, featuring a chromenone core with various substituents, suggests significant potential for various biological activities, including anticancer and anti-inflammatory effects. This article consolidates findings from diverse research sources to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C22H17Cl2N2O3SC_{22}H_{17}Cl_2N_2O_3S, with a molecular weight of approximately 446.3 g/mol. The compound's structure includes:

  • Chromenone core : A bicyclic structure that is known for its diverse biological properties.
  • Dichlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Thiazole ring : Associated with various pharmacological activities, particularly in anticancer research.

Research indicates that this compound interacts with multiple biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate signaling pathways by binding to receptors that play critical roles in cell growth and survival.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µg/mL)Reference
Jurkat (T-cell)1.61 ± 1.92
A431 (epidermoid)1.98 ± 1.22
HT29 (colon)<10

The presence of the thiazole moiety is crucial for its anticancer activity, as it has been shown to enhance the interaction with cellular targets involved in tumor growth inhibition.

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory activity through the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : A study indicated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of human cancer, suggesting its potential as a therapeutic agent in oncology.
  • Inflammation Model : In an induced inflammation model, administration of the compound led to a marked decrease in inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • The dichlorophenyl group enhances the lipophilicity and biological activity.
  • The thiazole ring is essential for inducing cytotoxic effects against cancer cells.

This unique combination of functional groups distinguishes it from other similar compounds and enhances its therapeutic potential.

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